The synthesis of bosutinib involves several steps, including the condensation of specific precursors and subsequent reactions to form the final compound. One notable method includes the use of 2,4-dichloro-5-methoxybenzaldehyde and 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile as starting materials. The process typically involves:
This method is noted for its simplicity and environmental friendliness, making it suitable for large-scale production .
Bosutinib Oxydechlorinated has a molecular formula of with a molecular weight of approximately 512.001 g/mol. The structure features multiple functional groups including a quinoline core, which is essential for its biological activity.
The stereochemistry of bosutinib oxydechlorinated is achiral .
Bosutinib undergoes various chemical transformations within the body, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway results in the formation of oxydechlorinated bosutinib (M2), which accounts for about 19% of the parent compound's exposure in plasma. Other metabolites include N-desmethylated bosutinib (M5) and bosutinib N-oxide (M6), although these are considered inactive .
The elimination pathways indicate that approximately 91.3% of an oral dose is excreted through feces, with minimal renal clearance .
Bosutinib functions primarily as a tyrosine kinase inhibitor targeting the BCR-ABL fusion protein associated with Philadelphia chromosome-positive chronic myelogenous leukemia. Its mechanism includes:
Bosutinib Oxydechlorinated exhibits several notable physical and chemical properties:
Additional properties include:
Bosutinib Oxydechlorinated serves primarily as a research focus in pharmacology due to its role as a metabolite of bosutinib. Its implications in drug metabolism studies enhance understanding of pharmacokinetics in chronic myelogenous leukemia treatments. Furthermore, ongoing studies may explore its potential role in combination therapies or as a biomarker for therapeutic efficacy in patients undergoing treatment with bosutinib .
Bosutinib oxydechlorinated (M2) is a primary oxidative metabolite of the tyrosine kinase inhibitor bosutinib, formed predominantly through hepatic CYP3A4-mediated metabolism. Pharmacokinetic studies reveal that this metabolite accounts for approximately 19% of parent drug exposure in plasma following bosutinib administration, making it one of the most significant circulating metabolites in humans [1] [2]. The formation kinetics follow first-order kinetics relative to bosutinib concentrations, with its detection peaking at 4-6 hours post-dose – aligning with bosutinib's Tmax [2] [6].
Table 1: Pharmacokinetic Parameters of Bosutinib and Oxydechlorinated Metabolite
Parameter | Bosutinib | Oxydechlorinated Metabolite (M2) |
---|---|---|
Relative Exposure | 100% | 19% of parent |
Tmax | 4-6 hours | 4-6 hours |
Protein Binding | 94-96% | Not reported |
Elimination Route | Fecal (91.3%) | Presumed fecal |
The metabolite’s extended detection window correlates with bosutinib’s mean terminal elimination half-life of 22.5 hours, suggesting continuous formation during the elimination phase [2] [6]. Unlike bosutinib, which undergoes extensive first-pass metabolism, the oxydechlorinated metabolite does not appear to undergo significant further biotransformation, contributing to its persistent circulation. Its clearance mechanisms remain uncharacterized but are presumed to align with bosutinib’s predominant fecal excretion pathway [2].
Crucially, pharmacokinetic interactions involving CYP3A4 modulators directly impact this metabolite’s generation. Coadministration with the potent CYP3A4 inhibitor ketoconazole increases bosutinib AUC by 8.6-fold, thereby proportionally elevating oxydechlorinated metabolite exposure [2]. Conversely, the CYP3A4 inducer rifampicin reduces bosutinib AUC by 94%, effectively shutting down the metabolic pathway generating M2 [2] [6]. This establishes CYP3A4 activity as the primary determinant of oxydechlorinated metabolite formation and systemic exposure.
Oxidative dechlorination represents a chemically distinctive and mechanistically significant biotransformation pathway for bosutinib. This metabolic reaction involves the replacement of a chlorine atom with a hydroxyl group at the anilino ring of bosutinib’s chemical scaffold (C26H30ClN5O4 for the deuterated analog) [4]. This structural alteration significantly increases the metabolite’s polarity compared to the parent drug, as evidenced by analytical characterizations using liquid chromatography-mass spectrometry (LC-MS) [4].
Table 2: Structural Comparison of Bosutinib and Oxydechlorinated Metabolite
Characteristic | Bosutinib | Oxydechlorinated Metabolite |
---|---|---|
Molecular Formula | C26H29Cl2N5O3 | C26H30ClN5O4 |
Key Structural Change | Dichloro-anilino moiety | Monochloro-hydroxy-anilino moiety |
Polarity | Lower | Higher |
The reaction proceeds via an epoxide intermediate or direct oxygen insertion at the carbon-chlorine bond, facilitated by CYP3A4’s oxidative capability. This pathway exemplifies a rare but clinically relevant dehalogenation step in xenobiotic metabolism, distinct from more common oxidations like N-dealkylation or aliphatic hydroxylation [1]. The metabolite M5 (N-desmethyl bosutinib) forms via conventional N-demethylation and circulates at 25% of parent exposure, contrasting with the unusual oxidative dechlorination route producing M2 [2].
The functional consequences of this biotransformation are multifaceted:
This biotransformation pathway exemplifies how structural modifications at peripheral molecular regions can significantly alter drug behavior without immediate detoxification. The high circulating levels of oxydechlorinated bosutinib underscore its pharmacokinetic relevance despite diminished target affinity [1] [6].
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: